molecular formula C16H10BrCl2N5O3 B11540374 N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(Z)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11540374
M. Wt: 471.1 g/mol
InChI Key: CUNYSMXNIZAMNB-HCDFXORVSA-N
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Description

(Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups, along with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a 2,4-dichlorophenylmethoxy compound, followed by nitration to introduce the nitro group. The final step involves the formation of the triazole ring through a cyclization reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and nitration steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted triazole compounds .

Mechanism of Action

The mechanism of action of (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

Uniqueness

What sets (Z)-1-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]-3-NITROPHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE apart is its unique combination of bromine, chlorine, and nitro groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H10BrCl2N5O3

Molecular Weight

471.1 g/mol

IUPAC Name

(Z)-1-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]-3-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H10BrCl2N5O3/c17-12-3-11(6-22-23-8-20-21-9-23)16(15(4-12)24(25)26)27-7-10-1-2-13(18)5-14(10)19/h1-6,8-9H,7H2/b22-6-

InChI Key

CUNYSMXNIZAMNB-HCDFXORVSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2[N+](=O)[O-])Br)/C=N\N3C=NN=C3

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2[N+](=O)[O-])Br)C=NN3C=NN=C3

Origin of Product

United States

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